molecular formula C14H14N2OS B11773300 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B11773300
M. Wt: 258.34 g/mol
InChI Key: BMCYQGNTIDRYRI-UHFFFAOYSA-N
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Description

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile is a complex organic compound that features a pyrrole ring and a thiophene ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. Large-scale reactors, precise control of temperature and pressure, and the use of catalysts are employed to accelerate the reaction rates. The final product is then purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, triggering a cascade of intracellular signaling events. These pathways often involve the activation of transcription factors, modulation of gene expression, and alteration of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile is unique due to the presence of both pyrrole and thiophene rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of applications and interactions in various chemical and biological systems .

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C14H14N2OS/c1-8-5-12(7-17)10(3)16(8)14-13(6-15)9(2)11(4)18-14/h5,7H,1-4H3

InChI Key

BMCYQGNTIDRYRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=C(S2)C)C)C#N)C)C=O

Origin of Product

United States

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